

EOC317: A Comparative Analysis of Kinase Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of **EOC317**, a multi-targeted kinase inhibitor. While a comprehensive public kinome scan for **EOC317** is not available, this document summarizes its known inhibitory activities against key kinase targets and compares them with other well-characterized kinase inhibitors, Sorafenib and Regorafenib. This guide is intended to provide an objective overview based on available experimental data to inform research and drug development decisions.

Introduction to EOC317

EOC317 (also known as ACTB-1003) is an orally available small molecule inhibitor targeting multiple receptor tyrosine kinases involved in angiogenesis and oncogenesis. Its primary targets include Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tyrosine-protein kinase receptor Tie-2. Due to its multitargeted nature, understanding its selectivity profile is crucial for predicting its therapeutic efficacy and potential off-target effects.

Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of **EOC317** against its primary targets, alongside the IC50 values for Sorafenib and Regorafenib for a broader range of kinases. This allows for a comparative assessment of potency and selectivity against these key signaling molecules.



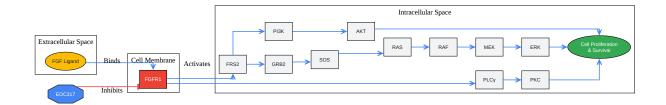
Kinase Target	EOC317 IC50 (nM)	Sorafenib IC50 (nM)	Regorafenib IC50 (nM)
FGFR1	6	-	-
VEGFR1	-	-	13
VEGFR2	2	90	4.2
VEGFR3	-	-	46
Tie-2	4	-	-
PDGFRβ	-	57	22
c-KIT	-	68	7
RET	-	-	1.5
Raf-1	-	6	2.5
B-RAF	-	22	28
B-RAF (V600E)	-	38	19

Note: A hyphen (-) indicates that data was not readily available in the public domain.

Signaling Pathways Targeted by EOC317

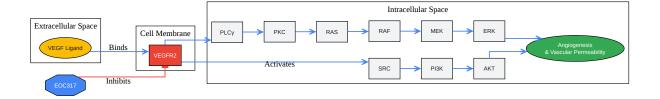
EOC317 exerts its effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagrams below, generated using the DOT language, illustrate the simplified signaling cascades of the primary targets of **EOC317**.





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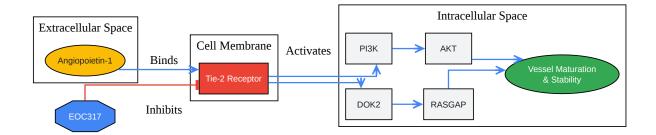
Caption: Simplified FGFR1 signaling pathway and the inhibitory action of EOC317.



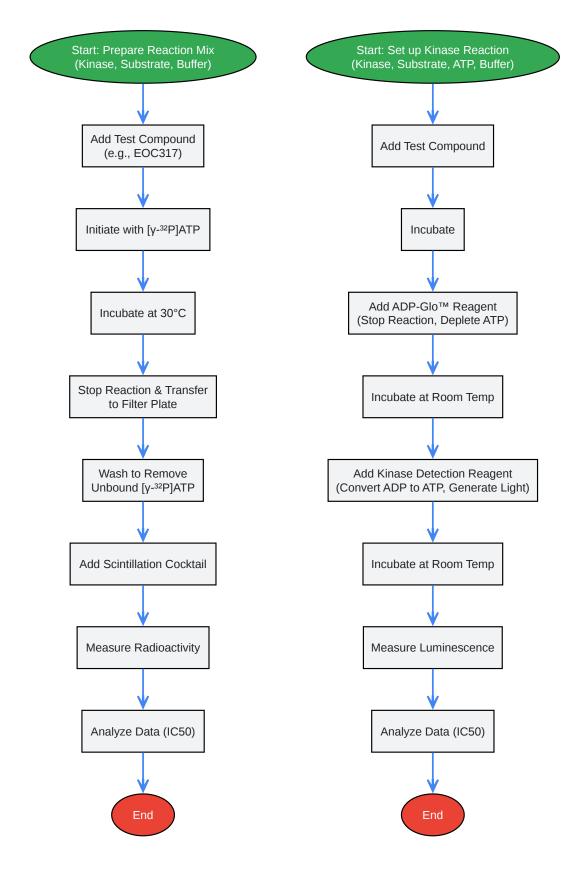
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Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of EOC317.









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